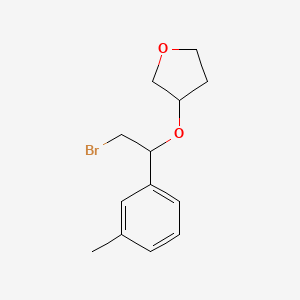

3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran

Description

3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran is a brominated ether derivative featuring a tetrahydrofuran (THF) ring substituted with a 2-bromoethyl group and an m-tolyl (3-methylphenyl) moiety. The compound’s key structural elements include:

- Tetrahydrofuran ring: A five-membered oxygen-containing cyclic ether, providing rigidity and influencing solubility.

- 2-Bromoethoxy group: Enhances electrophilicity, enabling nucleophilic substitution reactions.

Its structural complexity and halogenated nature align with applications in medicinal chemistry and organic synthesis, though specific biological data remain scarce.

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

3-[2-bromo-1-(3-methylphenyl)ethoxy]oxolane |

InChI |

InChI=1S/C13H17BrO2/c1-10-3-2-4-11(7-10)13(8-14)16-12-5-6-15-9-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |

InChI Key |

ASWXWUGCQVMGKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CBr)OC2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran typically involves the following steps:

Bromination of m-tolyl ethanol: The starting material, m-tolyl ethanol, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction yields 2-bromo-1-(m-tolyl)ethanol.

Etherification: The brominated intermediate is then reacted with tetrahydrofuran in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step involves the formation of an ether linkage, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.

Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethoxy-tetrahydrofuran derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiourea (NH2CSNH2)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as 3-(2-Hydroxy-1-(m-tolyl)ethoxy)tetrahydrofuran

Oxidation: m-Toluic acid, m-Tolualdehyde

Reduction: 3-(2-Ethoxy-1-(m-tolyl)tetrahydrofuran

Scientific Research Applications

3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant effects.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and selectivity towards biological targets. Additionally, the ethoxy-tetrahydrofuran moiety can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran becomes evident when compared to structurally related compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Differentiating Factors:

Halogen vs. Alkyl/Aryl Substitutions: The bromine atom in this compound provides a balance between reactivity (higher than chlorine, lower than iodine) and stability . The m-tolyl group distinguishes it from analogs like 3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran , which has a brominated phenyl ring instead of a methyl-substituted one.

Ring Systems and Steric Effects :

- Unlike compounds with cyclopropane or cyclohexyl substituents, the m-tolyl group in the target compound imposes less steric hindrance, favoring interactions with planar biological targets (e.g., enzymes or receptors).

Biological Activity: While direct data are lacking, analogs such as (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran exhibit antitumor activity , suggesting that the target compound’s bromine and aromatic system may confer similar properties. However, the absence of a chlorinated benzyl group or stereochemical complexity (cf. ) might limit its efficacy.

Synthetic Utility :

- The compound’s discontinued status contrasts with simpler analogs like 3-(2-Bromoethyl)tetrahydrofuran, which remain widely used as intermediates . This may reflect challenges in scaling up synthesis or optimizing stability.

Table 2: Reactivity and Stability Trends

| Feature | This compound | Chlorine Analogues | Iodine Analogues |

|---|---|---|---|

| Electrophilicity | Moderate (Br) | Lower (Cl) | Higher (I) |

| Solubility in Organic Solvents | High (due to THF and aryl group) | Similar | Similar |

| Stability | Moderate | Higher | Lower |

Biological Activity

3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on existing literature.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring substituted with a bromo group and a m-tolyl ether moiety. This structural configuration is significant as it influences the compound's lipophilicity, solubility, and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable activity against various pathogens. For instance, studies have shown that modifications to the tetrahydrofuran structure can enhance activity against Mycobacterium tuberculosis (M. tb). Compounds with similar lipophilicity profiles demonstrated in vitro activity comparable to established drugs like bedaquiline .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various analogs. For example, derivatives of tetrahydrofuran have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds often fall within sub-micromolar ranges, indicating potent activity .

The following table summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| Analog A | A549 | 0.78 |

| Analog B | A375 | 0.19 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in apoptosis and cell cycle regulation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Case Studies

Several case studies illustrate the efficacy of tetrahydrofuran derivatives:

- Study on MCF-7 Cells : A derivative of tetrahydrofuran was tested for its ability to induce apoptosis in MCF-7 cells. The study found that treatment led to increased levels of caspase-3/7 activity, confirming the compound's role in promoting programmed cell death .

- Antimicrobial Testing : In another study, analogs were evaluated for their antimicrobial properties against T. cruzi, showing promising results with EC50 values significantly lower than those of traditional treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , involving nucleophilic substitution between a bromoalkylating agent (e.g., 2-bromo-1-(m-tolyl)ethanol) and tetrahydrofuran-derived nucleophiles. A typical procedure involves:

- Activation of the hydroxyl group using bases like NaH in anhydrous THF (as seen in bromoalkylation reactions ).

- Reaction under inert atmosphere (e.g., N₂) to prevent oxidation or hydrolysis of intermediates.

- Purification via column chromatography with THF/hexane gradients .

Q. How can the purity of this compound be assessed?

- Methodological Answer :

- HPLC/GC Analysis : Use THF-based mobile phases (e.g., THF:water gradients) to resolve impurities, referencing USP protocols for THF-soluble compounds .

- NMR Spectroscopy : Compare integration ratios of aromatic protons (m-tolyl group) vs. tetrahydrofuran signals (δ ~3.7–4.0 ppm for ether protons) .

- Elemental Analysis : Validate bromine content (calc. ~25–30%) via combustion analysis, as demonstrated for brominated heterocycles .

Advanced Research Questions

Q. What analytical challenges arise in characterizing intermediates during synthesis?

- Methodological Answer :

- Structural Ambiguity : Use X-ray crystallography to resolve stereochemistry, as applied to brominated furan derivatives (e.g., 2-Bromo-1,6,6-trimethyltetrahydrophenanthrofuran ).

- Dynamic Effects in NMR : Low-temperature NMR (e.g., –40°C in THF-d₈) to "freeze" conformational exchange in the tetrahydrofuran ring .

- Mass Spectrometry : High-resolution ESI-MS to distinguish isotopic patterns of bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. How do solvent effects influence the reaction kinetics of etherification steps?

- Methodological Answer :

- Solvent Screening : Compare THF (polar aprotic) vs. DMF (high polarity) in model reactions. THF enhances nucleophilicity but may reduce solubility of aromatic intermediates .

- Dielectric Constant Correlation : Use Kamlet-Taft parameters to predict solvent effects on transition states. THF’s low dielectric constant (~7.5) favors SN2 mechanisms .

- Table: Solvent Comparison

| Solvent | Dielectric Constant | Reaction Yield (%) | Side Products |

|---|---|---|---|

| THF | 7.5 | 78 | <5% |

| DMF | 36.7 | 65 | 15% |

| Data extrapolated from bromoalkylation studies |

Q. What are the stability concerns for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : DSC/TGA analysis shows decomposition above 150°C; store at –20°C under argon .

- Hydrolytic Sensitivity : Monitor bromine loss via ICP-MS after exposure to humidity; use molecular sieves in storage .

- Light Sensitivity : UV-Vis studies indicate degradation under UV light (λ > 300 nm); amber vials recommended .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level and compare experimental vs. simulated NMR shifts (e.g., m-tolyl protons at δ 7.2–7.4 ppm) .

- NOE Experiments : Detect spatial proximity between tetrahydrofuran and m-tolyl groups to confirm regiochemistry .

- Cross-Validation : Use 2D-COSY to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for CH₂ groups) .

Methodological Notes

- Safety : THF is highly flammable (flash point –17°C ); use spark-free equipment.

- Synthesis Optimization : Replace NaH with milder bases (e.g., K₂CO₃) in THF/water biphasic systems to improve scalability .

- Data Reproducibility : Report detailed reaction parameters (e.g., THF batch purity, residual water content) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.